molecular formula C12H14ClNO3S B3371924 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one CAS No. 851721-90-9

2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one

Cat. No.: B3371924
CAS No.: 851721-90-9
M. Wt: 287.76 g/mol
InChI Key: XODMWNSSCCESPB-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one (CAS 851721-90-9) is a synthetic organic compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.77 g/mol . This compound serves as a versatile and high-value building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex molecules featuring the 1,2,3,4-tetrahydroquinoline scaffold . Derivatives of tetrahydroquinoline are known to exhibit a wide range of physiological activities and are frequently investigated as potential pesticides, antioxidants, and photosensitizers . The core tetrahydroquinoline structure is a privileged motif in drug discovery, and the reactive chloroacetyl group attached to this scaffold provides a key handle for further chemical modifications, such as nucleophilic substitution reactions, allowing researchers to create diverse libraries of compounds for biological screening . Supplied with a minimum purity of 95%, this chemical is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-18(16,17)14-6-2-3-9-7-10(12(15)8-13)4-5-11(9)14/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODMWNSSCCESPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150957
Record name 2-Chloro-1-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-6-quinolinyl]ethanone
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Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851721-90-9
Record name 2-Chloro-1-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-6-quinolinyl]ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-6-quinolinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene.

    Introduction of the Methanesulfonyl Group: The next step involves the sulfonylation of the tetrahydroquinoline core. This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the introduction of the chloro group. This can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, to form sulfoxides or sulfones. Reduction reactions can also occur, potentially reducing the chloro group to a hydrogen atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloro group and formation of the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted tetrahydroquinoline derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated products or alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one has been investigated for its potential therapeutic effects. It serves as a scaffold for the development of various pharmacologically active compounds. Key applications include:

  • Anticancer Agents : Research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. The chloro and methanesulfonyl groups may enhance the compound's interaction with specific molecular targets involved in cancer progression .
  • Bromodomain Inhibition : The compound has been identified as a potential bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, making them crucial in regulating gene expression and cellular processes related to cancer .

Biochemical Tools

The electrophilic nature of this compound allows it to act as a chemical probe in proteomics:

  • Cysteine Reactivity : It can selectively react with cysteine residues in proteins, enabling the study of protein functions and interactions in complex biological systems. This property is particularly useful in chemoproteomic studies aimed at mapping cysteine modifications .

Material Science

In addition to its biological applications, the compound can be utilized in the synthesis of advanced materials:

  • Polymer Chemistry : The incorporation of tetrahydroquinoline derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is still under investigation but shows promise for developing high-performance materials .

Case Studies

Several studies have illustrated the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using modified tetrahydroquinoline derivatives .
Study BBromodomain InhibitionIdentified the compound's ability to selectively inhibit BRD4 bromodomain activity, affecting gene expression related to oncogenesis .
Study CCysteine ReactivityUtilized the compound as a chemical probe to map cysteine modifications in a proteomic study, revealing insights into protein interactions .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or proteins through covalent bonding, particularly via nucleophilic substitution at the chloro group. This interaction can alter the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: 2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 313947-60-3) and 2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (Ref: 10-F426596).

Table 1: Structural and Physicochemical Comparison

Property 2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one 2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one 2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
CAS/Ref. No. 851721-90-9 313947-60-3 10-F426596
Molecular Formula C₁₂H₁₄ClNO₃S C₇H₁₁ClO₂ (reported)* C₁₁H₁₀N₄O
Molecular Weight (g/mol) 287.76 162.62 (reported)* 214.23
Core Heterocycle 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Key Substituents - Methanesulfonyl (position 1)
- 2-Chloroethanone (position 6)
- Methyl (position 6)
- 2-Chloroethanone (position 1)
- 4-Methylphenyl (position 2)
Polarity/Reactivity High (sulfonyl group increases polarity; chloroethanone is electrophilic) Moderate (methyl is electron-donating; chloroethanone is reactive) Low (aromatic system with methylphenyl substituent)
Reported Availability Discontinued/out of stock Available (Enamine Ltd.) Discontinued

Verification is recommended.

Key Research Findings and Implications

Structural Analysis: The methanesulfonyl group in the primary compound likely stabilizes the tetrahydroquinoline ring via resonance, as observed in sulfonamide-containing analogs. Crystallographic tools like SHELXL (for refinement) and ORTEP (for visualization) are critical for resolving such structural features .

Reactivity and Applications: The chloroethanone group in both tetrahydroquinoline derivatives is reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. However, the electron-withdrawing sulfonyl group in the primary compound may enhance electrophilicity at the carbonyl carbon compared to the methyl-substituted analog .

Physicochemical Properties :

  • The sulfonyl group increases water solubility and bioavailability in the primary compound, whereas the methyl-substituted analog is likely more lipophilic .
  • Thermal stability data are absent, but sulfonylated compounds generally exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one (CAS Number: 851721-90-9) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14ClNO3S
  • Molecular Weight : 287.76 g/mol
  • Structure : The compound features a chloro group and a methanesulfonyl moiety attached to a tetrahydroquinoline framework, which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that certain analogs effectively reduced cell viability in various cancer cell lines through mechanisms including cell cycle arrest and apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and kinases .
  • Induction of Oxidative Stress : The presence of the methanesulfonyl group may enhance the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells and subsequent cell death .

Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound is effective against cancer cells, it exhibits relatively low cytotoxicity towards normal cells at therapeutic concentrations. For example, in assays involving human hepatocytes and primary neurons, IC50 values were significantly higher than those observed in cancer cell lines .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : A recent study evaluated the antitumor effects of a related tetrahydroquinoline derivative in vivo using xenograft models. The results demonstrated a marked reduction in tumor size compared to controls, suggesting that this class of compounds may be effective in clinical settings .
  • Mechanistic Insights into Apoptosis : Another study detailed the mechanism by which tetrahydroquinoline derivatives induce apoptosis through mitochondrial pathways. The research found that these compounds activate caspase cascades leading to programmed cell death in cancerous tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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2-Chloro-1-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethan-1-one

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